molecular formula C15H12BrNO3 B4956669 (4-Bromo-3-nitrophenyl)-(3,4-dimethylphenyl)methanone

(4-Bromo-3-nitrophenyl)-(3,4-dimethylphenyl)methanone

Cat. No.: B4956669
M. Wt: 334.16 g/mol
InChI Key: OMLLHRIHMHUPMG-UHFFFAOYSA-N
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Description

(4-Bromo-3-nitrophenyl)-(3,4-dimethylphenyl)methanone is an organic compound that belongs to the family of ketones It is characterized by the presence of a bromine atom and a nitro group on the phenyl ring, as well as two methyl groups on another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-nitrophenyl)-(3,4-dimethylphenyl)methanone typically involves the reaction of 4-bromo-3-nitrobenzoyl chloride with 3,4-dimethylphenylmagnesium bromide in an anhydrous ether solution. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-nitrophenyl)-(3,4-dimethylphenyl)methanone undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions or alkoxide ions.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Sodium hydroxide or sodium methoxide.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: (4-Amino-3-nitrophenyl)-(3,4-dimethylphenyl)methanone.

    Substitution: (4-Hydroxy-3-nitrophenyl)-(3,4-dimethylphenyl)methanone.

    Oxidation: (4-Bromo-3-nitrophenyl)-(3,4-dicarboxyphenyl)methanone.

Scientific Research Applications

(4-Bromo-3-nitrophenyl)-(3,4-dimethylphenyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Bromo-3-nitrophenyl)-(3,4-dimethylphenyl)methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro group can also participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-3-nitrophenyl)-(4-methoxyphenyl)methanone
  • (4-Bromo-3-nitrophenyl)-(2,4-dimethylphenyl)methanone
  • (4-Bromo-3-nitrophenyl)-(thiomorpholino)methanone

Uniqueness

(4-Bromo-3-nitrophenyl)-(3,4-dimethylphenyl)methanone is unique due to the presence of both bromine and nitro groups on the phenyl ring, as well as the two methyl groups on another phenyl ring. This unique combination of functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various scientific research applications.

Properties

IUPAC Name

(4-bromo-3-nitrophenyl)-(3,4-dimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c1-9-3-4-11(7-10(9)2)15(18)12-5-6-13(16)14(8-12)17(19)20/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLLHRIHMHUPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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